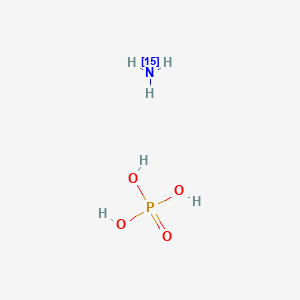
N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide
Overview
Description
“N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide” is a chemical compound with the CAS number 926255-07-4 . It belongs to the categories of Organic Building Blocks, Aryls, Amines, Fluorinated Building Blocks, and Amides .
Physical and Chemical Properties Analysis
This compound has a boiling point that is not specified . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those with cyclobutanecarboxamide structures, are crucial for expanding the chemical library available for drug discovery and development. Studies like the one by McLaughlin et al. (2016) on the synthesis and characterization of specific research chemicals highlight the importance of accurately identifying and characterizing new compounds for their potential applications in pharmacology and bioimaging (McLaughlin et al., 2016).
Imaging and Diagnostic Applications
Compounds similar to N-(5-Amino-2-fluorophenyl)cyclobutanecarboxamide have been explored for imaging and diagnostic applications. For instance, anti-1-amino-3-18F-fluorocyclobutanecarboxylic acid (anti–18F-FACBC) is a PET tracer that has shown promise for visualizing prostate cancer, highlighting the potential of cyclobutanecarboxamide derivatives in diagnostic imaging (Okudaira et al., 2011).
Enzymatic Protein Labelling Techniques
Enzymatic protein labeling techniques utilizing various chemical compounds have significant applications in chemical biology, including tracking protein-protein interactions and imaging biological processes. The development of novel compounds for enzymatic labeling can enhance the specificity and efficiency of these techniques, offering insights into cellular functions and mechanisms (Zhang et al., 2018).
Fluorescent Amino Acids in Chemical Biology
The design and synthesis of fluorescent amino acids, including those related to this compound, are integral for studies in chemical biology. These compounds serve as versatile building blocks for labeling peptides and proteins, facilitating non-invasive studies in cells and organisms to understand molecular processes (Cheng et al., 2020).
Safety and Hazards
This compound has several safety precautions associated with it. For example, it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition sources. It should be stored away from clothing and combustible materials . More detailed safety and hazard information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRVASDHLJQWGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=C(C=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Methyl-4-oxo-4H-pyrido[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B1644130.png)











